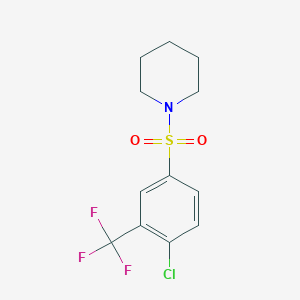

1-((4-氯-3-(三氟甲基)苯基)磺酰)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a chemical compound that contains a trifluoromethyl group (TFM, -CF3) and a pyridine structure . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .

Molecular Structure Analysis

The molecular structure of “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is characterized by the presence of a trifluoromethyl group (TFM, -CF3) and a pyridine structure . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” are characterized by the presence of a fluorine atom and a pyridine in its structure . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

科学研究应用

全氟烷基化学物质的环境降解和归趋

全氟烷基化学物质,包括全氟辛酸(PFOA)和全氟辛烷磺酸(PFOS)等全氟烷基酸,被用于许多工业和商业应用中。这些化学物质由于其环境持久性和毒性,成为法规和行动的主题。研究表明,环境中的微生物和非生物降解过程会导致全氟烷基化学物质转化为全氟羧酸(PFCAs)和全氟磺酸(PFSAs),引起了人们对其环境归趋和影响的担忧。研究表明,调查生物降解途径、半衰期和潜在的新型降解中间体对于全面评估其环境影响非常重要 (刘和阿文达诺,2013)。

全氟烷基酸的发育毒性

全氟烷基酸(PFAs),如 PFOS 和 PFOA,已广泛用于工业和消费产品中,导致了广泛的环境和人体接触。尽管它们已知的毒理学,但最近的生物监测研究重新努力以更好地了解它们的危害。研究强调了这些化合物的发育毒性,突出了调查它们对啮齿动物模型中生殖和发育指标的影响以了解潜在人类健康风险的重要性。这些知识对于评估与全氟烷基酸相关的危害以及指导监管决策和公共卫生政策至关重要 (刘、巴腾霍夫和罗杰斯,2004)。

新型氟化替代品的环境风险

随着传统全氟和多氟烷基物质(PFASs)的逐步淘汰,新型氟化替代品应运而生,引发了人们对其环境和健康风险的担忧。研究表明,这些替代品,包括六氟丙烯氧化物二聚体(HFPO-DA)和氯化多氟醚磺酸(Cl-PFESA),表现出全身性器官毒性,可能与传统全氟烷基酸相当甚至更严重。强调迫切需要进行额外的毒理学研究以评估这些替代品的长期安全性,这表明这是一个持续和未来研究的关键领域 (王等人,2019)。

全氟烷基酸化合物的处理技术

全氟化合物(如 PFOS 和 PFOA)在水生环境中的持久性和溶解性引起了人们对其使用传统修复技术去除的担忧。对声化学、生物修复和光解等创新处理方法的研究已显示出从地下水中有效去除这些化合物的希望。这突出了开发更有效和更具成本效益的处理方法以减轻全氟烷基酸污染对环境的影响和保护人类健康的重要性 (库查日克等人,2017)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways depending on their specific targets . For instance, some trifluoromethyl compounds have been found to inhibit enzymes involved in inflammatory responses .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, which can improve their bioavailability .

Result of Action

Based on the known effects of similar trifluoromethyl-containing compounds, it could potentially modulate cellular signaling pathways, inhibit enzymatic activity, or alter gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known for its high electronegativity and size, which can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

属性

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFIJNYEOIDWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)

![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)